MMG-11 quarterhydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

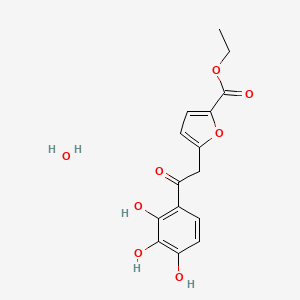

C15H16O8 |

|---|---|

Molecular Weight |

324.28 g/mol |

IUPAC Name |

ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate;hydrate |

InChI |

InChI=1S/C15H14O7.H2O/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18;/h3-6,16,18-19H,2,7H2,1H3;1H2 |

InChI Key |

ZSVLUQPRWVNJLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MMG-11: A Competitive Antagonist of TLR2/1 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MMG-11 is a novel small-molecule antagonist that selectively targets Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. This technical guide provides a comprehensive overview of the mechanism of action of MMG-11, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. MMG-11 acts as a competitive antagonist with a notable preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer. By competitively inhibiting ligand binding, MMG-11 effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein to the TLR2 complex. This disruption of the initial signaling event leads to the suppression of downstream mitogen-activated protein (MAP) kinase and nuclear factor-kappa B (NF-κB) pathways, culminating in a significant reduction of pro-inflammatory cytokine production. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating TLR2-mediated inflammatory processes.

Introduction to MMG-11 and its Target: TLR2

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] TLR2 is a particularly important member of this family, as it forms heterodimers with either TLR1 or TLR6 to recognize a wide array of ligands, including lipoproteins, peptidoglycans, and lipoteichoic acid from bacteria, fungi, and viruses.[1] Upon ligand binding, TLR2/1 and TLR2/6 heterodimers initiate a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators essential for host defense.[1] However, excessive or prolonged TLR2 activation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1]

MMG-11 has emerged as a potent and selective small-molecule antagonist of TLR2.[2] Its discovery and characterization have provided a valuable chemical tool for dissecting TLR2 signaling and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action of MMG-11

The primary mechanism of action of MMG-11 is the competitive antagonism of the TLR2 receptor, with a pronounced selectivity for the TLR2/1 heterodimer.[2]

Competitive Binding to TLR2

MMG-11 functions by directly competing with TLR2 agonists, such as the synthetic triacylated lipopeptide Pam₃CSK₄, for binding to the TLR2 receptor.[2] An indirect binding assay has confirmed this competitive mode of action, where MMG-11 was shown to displace Pam₃CSK₄ from the receptor.[2] This competitive inhibition is the initial and critical step in its antagonistic activity.

Inhibition of TLR2-MyD88 Interaction

Successful ligand binding to the TLR2/1 or TLR2/6 heterodimer normally triggers a conformational change that facilitates the recruitment of intracellular adaptor proteins, most notably MyD88.[3] The interaction between the Toll-interleukin 1 receptor (TIR) domain of TLR2 and the TIR domain of MyD88 is a pivotal event that initiates the downstream signaling cascade.[4] MMG-11, by preventing productive ligand binding, effectively blocks this ligand-induced interaction between TLR2 and MyD88.[2]

Suppression of Downstream Signaling Pathways

The inhibition of the TLR2-MyD88 interaction by MMG-11 has profound consequences on downstream signaling pathways, primarily the MAP kinase and NF-κB pathways.

-

MAP Kinase Pathway: The recruitment of MyD88 leads to the activation of a series of kinases, including the MAP kinases (p38, JNK, and ERK), which are involved in the regulation of gene expression and cytokine production.[5] MMG-11 has been shown to reduce the activation of these MAP kinases in response to TLR2 agonists.[2]

-

NF-κB Pathway: The MyD88-dependent pathway is a major activator of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[6] By blocking the upstream signaling events, MMG-11 prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB.[2] This leads to a marked reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines.[2]

Reduction of Pro-inflammatory Cytokine Secretion

The ultimate functional consequence of MMG-11's mechanism of action is the abrogation of pro-inflammatory cytokine secretion.[2] By inhibiting the MAP kinase and NF-κB pathways, MMG-11 significantly reduces the production and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) from immune cells, including peripheral blood mononuclear cells (PBMCs) and macrophages.[2][7]

Quantitative Data on MMG-11 Activity

The inhibitory potency of MMG-11 has been quantified in various cellular assays. The following tables summarize the key quantitative data.

| Parameter | TLR2/1 (Pam₃CSK₄-induced) | TLR2/6 (Pam₂CSK₄-induced) | Reference |

| IC₅₀ (NF-κB Activation) | 0.87 µM | 7.4 µM | [8] |

| IC₅₀ (General TLR2 Antagonism) | 1.7 - 5.7 µM | 1.7 - 5.7 µM | [7][8] |

Table 1: Inhibitory Concentration (IC₅₀) of MMG-11 on TLR2 Signaling.

| Selectivity Profile | Result | Reference |

| TLR4, TLR5, TLR7/8, TLR9 | No significant inhibition | [7][8] |

Table 2: Selectivity of MMG-11 for TLR2 over other TLRs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of MMG-11.

TLR2 Reporter Gene Assay in HEK293 Cells

This assay is used to quantify the activation of the NF-κB signaling pathway downstream of TLR2 activation.

-

Cell Line: HEK293 cells stably co-transfected with human TLR2, TLR1 (or TLR6), and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

-

Protocol:

-

Seed the HEK-Blue™ hTLR2 cells (or a similar reporter cell line) in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.

-

Pre-incubate the cells with varying concentrations of MMG-11 or vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

Stimulate the cells with a TLR2/1 agonist (e.g., Pam₃CSK₄, 10 ng/mL) or a TLR2/6 agonist (e.g., Pam₂CSK₄, 10 ng/mL).

-

Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Measure the reporter gene activity. For SEAP, this can be done by adding a substrate like QUANTI-Blue™ and measuring the optical density at 620-650 nm. For luciferase, a luciferase assay reagent is added, and luminescence is measured.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the log concentration of MMG-11.

-

NF-κB Activation Assay in THP-1 Monocytic Cells

This assay assesses the effect of MMG-11 on the activation of NF-κB in a more physiologically relevant immune cell line.

-

Cell Line: THP-1 human monocytic cells.

-

Protocol:

-

Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, if required by the specific experimental design.

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with MMG-11 or vehicle for 1 hour.

-

Stimulate with a TLR2 agonist (e.g., Pam₃CSK₄) for a specified time (e.g., 30 minutes for phosphorylation events, longer for cytokine production).

-

To assess NF-κB activation via western blot:

-

Lyse the cells and prepare nuclear and cytoplasmic extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membranes with primary antibodies against phosphorylated IκBα, total IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

-

Co-Immunoprecipitation of TLR2 and MyD88

This technique is used to demonstrate that MMG-11 inhibits the interaction between TLR2 and its adaptor protein MyD88.

-

Cell Culture: Cells overexpressing tagged versions of TLR2 and MyD88 (e.g., HEK293T cells).

-

Protocol:

-

Transfect cells with plasmids encoding for tagged TLR2 (e.g., HA-TLR2) and tagged MyD88 (e.g., Flag-MyD88).

-

Pre-treat the cells with MMG-11 or vehicle for 1 hour.

-

Stimulate with a TLR2 agonist for a short period (e.g., 15-30 minutes).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clear the lysate by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using an antibody against the other tag (e.g., anti-Flag antibody) to detect the co-immunoprecipitated protein.

-

Indirect Binding Assay

This assay is used to confirm the competitive nature of MMG-11's interaction with TLR2.

-

Principle: A labeled TLR2 agonist is used, and the ability of unlabeled MMG-11 to compete for binding to the TLR2 receptor is measured.

-

General Protocol Outline:

-

Immobilize a TLR2-expressing component (e.g., purified TLR2 protein or cell membranes from TLR2-overexpressing cells) onto a solid support (e.g., a 96-well plate).

-

Add a constant, low concentration of a labeled TLR2 agonist (e.g., biotinylated Pam₃CSK₄).

-

In parallel wells, add increasing concentrations of unlabeled MMG-11.

-

Incubate to allow binding to reach equilibrium.

-

Wash away unbound labeled agonist.

-

Quantify the amount of bound labeled agonist using a detection system appropriate for the label (e.g., streptavidin-HRP for biotinylated ligands, followed by a colorimetric substrate).

-

A decrease in the signal from the labeled agonist in the presence of increasing concentrations of MMG-11 indicates competitive binding.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

References

- 1. invivogen.com [invivogen.com]

- 2. abeomics.com [abeomics.com]

- 3. Publications • Molecular Drug Design (Head: Prof. Dr. Gerhard Wolber) • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polo-Like Kinase 1 (PLK1) Is Involved in Toll-like Receptor (TLR)-Mediated TNF-α Production in Monocytic THP-1 Cells | PLOS One [journals.plos.org]

- 8. invivogen.com [invivogen.com]

A Technical Deep Dive into MMG-11's Preferential Inhibition of TLR2/1 Signaling

For Immediate Release

BERLIN, GERMANY – December 5, 2025 – In the intricate landscape of innate immunity, Toll-like receptors (TLRs) play a pivotal role as sentinels, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Among these, TLR2 forms heterodimers with TLR1 or TLR6 to respond to a variety of bacterial, fungal, and viral components. However, dysregulated TLR2 signaling is implicated in a range of inflammatory and metabolic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of MMG-11, a novel small-molecule antagonist that demonstrates preferential inhibition of the TLR2/1 signaling pathway.

Developed through a combination of computational modeling and experimental validation, MMG-11 has emerged as a potent and selective tool for dissecting TLR2-mediated inflammatory processes. This document, intended for researchers, scientists, and drug development professionals, will detail the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the underlying signaling pathways it modulates.

Core Mechanism of Action: Competitive Antagonism of TLR2

MMG-11 functions as a competitive antagonist of TLR2.[1][2] Its inhibitory action is achieved by displacing the TLR2/1 agonist Pam3CSK4 from its binding site, thereby preventing the recruitment of the downstream adaptor protein MyD88.[1][2] This blockade of the initial signaling event effectively abrogates the activation of key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinases.[1][2] The result is a significant reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

Quantitative Efficacy of MMG-11

The inhibitory potency of MMG-11 has been quantified in various cell-based assays. Notably, it exhibits a clear preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

| Assay | TLR Agonist | Cell Line | MMG-11 IC50 (µM) | Reference |

| NF-κB Activation (hTLR2/1) | Pam3CSK4 | HEK293T | 1.7 | [Grabowski et al., 2018] |

| NF-κB Activation (hTLR2/6) | Pam2CSK4 | HEK293T | 5.7 | [Grabowski et al., 2018] |

| NF-κB Activation (hTLR2/1) | Pam3CSK4 | HEK-Blue hTLR2 | 0.87 | [R&D Systems] |

| NF-κB Activation (hTLR2/6) | FSL-1 | HEK-Blue hTLR2 | 7.4 | [R&D Systems] |

Experimental Protocols

To facilitate the replication and further investigation of MMG-11's properties, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is fundamental to quantifying the inhibition of TLR2 signaling.

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR2 and a NF-κB-inducible luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-incubate the cells with varying concentrations of MMG-11 (or vehicle control) for 1 hour.

-

Stimulate the cells with a TLR2 agonist (e.g., 10 ng/mL Pam3CSK4 for TLR2/1 or 1 ng/mL FSL-1 for TLR2/6) for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

Calculate IC50 values from the dose-response curves.

-

NF-κB Luciferase Reporter Assay Workflow

Cytokine Secretion Measurement by ELISA

This protocol allows for the quantification of secreted pro-inflammatory cytokines from immune cells.

-

Cell Culture: Differentiated human THP-1 macrophages or mouse bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Procedure:

-

Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with desired concentrations of MMG-11 for 1 hour.

-

Stimulate the cells with a TLR2 agonist (e.g., 100 ng/mL Pam3CSK4) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's protocols.

-

Cytokine ELISA Workflow

Co-Immunoprecipitation for TLR2-MyD88 Interaction

This technique is used to demonstrate the disruption of the TLR2-MyD88 protein-protein interaction by MMG-11.

-

Cell Culture and Transfection: HEK293T cells are transiently co-transfected with expression plasmids for FLAG-tagged TLR2 and HA-tagged MyD88.

-

Cell Treatment and Lysis:

-

48 hours post-transfection, pre-treat the cells with MMG-11 for 1 hour.

-

Stimulate with Pam3CSK4 for 30 minutes.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to immunoprecipitate TLR2.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated MyD88 and with anti-FLAG antibody to confirm the immunoprecipitation of TLR2.

-

Signaling Pathway Overview

MMG-11's intervention at the initial stage of TLR2/1 signaling has cascading effects on downstream inflammatory pathways. The following diagram illustrates the canonical TLR2/1 signaling cascade and the point of inhibition by MMG-11.

TLR2/1 Signaling and MMG-11 Inhibition

Conclusion

MMG-11 represents a significant advancement in the development of selective TLR2 antagonists. Its preferential inhibition of the TLR2/1 heterodimer, coupled with its well-characterized competitive mechanism of action, makes it an invaluable research tool for investigating the role of this specific signaling pathway in health and disease. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of targeting TLR2/1 signaling in a variety of inflammatory conditions.

References

The Discovery and Development of MMG-11: A Technical Guide to a Novel TLR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 2 (TLR2) plays a crucial role in the innate immune response to a wide array of pathogens. However, its overstimulation is implicated in the pathophysiology of numerous inflammatory and metabolic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MMG-11, a potent and selective small-molecule antagonist of TLR2. Identified through a structure-based virtual screening approach, MMG-11, a pyrogallol (B1678534) derivative, has demonstrated significant promise as a pharmacological tool and a lead compound for the development of novel anti-inflammatory agents. This document details the experimental protocols for its characterization, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Discovery of MMG-11: A Structure-Based Virtual Screening Approach

MMG-11 was identified from a virtual screening of a large compound library, a process that combined ligand-based pharmacophore modeling with structure-based docking.[1][2] This computational approach aimed to identify novel scaffolds that could competitively inhibit ligand binding to the TLR2 receptor.

Computational Workflow

The virtual screening workflow involved the following key steps:

-

Target Preparation: A homology model of the human TLR2 extracellular domain was used as the target structure for docking studies.

-

Pharmacophore Modeling: A 3D pharmacophore model was generated based on the chemical features of known TLR2 antagonists. This model served as an initial filter for large compound libraries.

-

Virtual Screening: Several million commercially available compounds were screened against the pharmacophore model.

-

Molecular Docking: The hits from the pharmacophore screening were then docked into the ligand-binding pocket of the TLR2 model.

-

Hit Selection: Compounds were ranked based on their docking scores and visual inspection of their binding poses, leading to the selection of 13 candidate compounds for in vitro testing.[1]

In Vitro Characterization of MMG-11

MMG-11 was extensively characterized in a panel of in vitro assays to determine its potency, selectivity, and mechanism of action.

Inhibition of TLR2-Mediated NF-κB Activation

MMG-11 demonstrated potent inhibition of NF-κB activation induced by various TLR2 agonists in different cell lines.

Table 1: Inhibitory Activity of MMG-11 on TLR2-Mediated NF-κB Activation

| Cell Line | TLR Heterodimer | Agonist (Concentration) | MMG-11 IC50 (µM) | Reference |

| HEK293-hTLR2 | TLR2/1 | Pam3CSK4 | 1.7 - 5.7 | [2][3] |

| HEK293-hTLR2 | TLR2/6 | Pam2CSK4 | 5.7 | [3] |

| Stably Transfected HEK293 | TLR2/1 | Pam3CSK4 | 0.87 | [2] |

| Stably Transfected HEK293 | TLR2/6 | Pam2CSK4 | 7.4 | [2] |

Inhibition of Pro-Inflammatory Cytokine Secretion

Pre-treatment with MMG-11 significantly reduced the secretion of pro-inflammatory cytokines from human and mouse macrophages stimulated with TLR2 agonists. For instance, in human macrophages infected with Mycobacterium avium subspecies paratuberculosis, pre-treatment with 5 µg/mL of MMG-11 resulted in a significant reduction in IL-8 and TNF concentrations.[1]

Mechanism of Action: Competitive Antagonism

The mechanism of TLR2 inhibition by MMG-11 was elucidated through Schild plot analysis and an indirect binding assay.

Table 2: Schild Plot Analysis of MMG-11

| TLR Heterodimer | Apparent pA2 Value | Reference |

| TLR2/1 | 6.15 | [4] |

| TLR2/6 | 6.65 | [4] |

An indirect binding assay demonstrated that MMG-11 competitively displaced the TLR2/1 ligand Pam3CSK4 from the receptor, confirming its competitive mode of action.[5]

Experimental Protocols

NF-κB Reporter Assay

-

Cell Lines: HEK293 cells stably expressing human TLR2 (HEK293-hTLR2) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate cells with varying concentrations of MMG-11 for 1 hour.

-

Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) for 24 hours.

-

Measure SEAP activity in the culture supernatant using a colorimetric substrate.

-

Calculate the IC50 values from the dose-response curves.

-

Cytokine Secretion Assay

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or differentiated THP-1 macrophages.

-

Procedure:

-

Plate cells in 24-well plates.

-

Pre-treat cells with MMG-11 for 1 hour.

-

Stimulate with a TLR2 agonist for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of specific cytokines (e.g., IL-8, TNF-α) using commercially available ELISA kits.

-

Indirect Binding Assay

-

Principle: To determine if MMG-11 can displace a known fluorescently labeled TLR2 ligand.

-

Procedure:

-

Incubate HEK293-hTLR2 cells with varying concentrations of MMG-11.

-

Add a fixed concentration of a fluorescently labeled TLR2 agonist (e.g., Pam3CSK4-FITC).

-

After incubation, wash the cells to remove unbound ligand.

-

Measure the cell-associated fluorescence using a plate reader or flow cytometer.

-

A decrease in fluorescence in the presence of MMG-11 indicates displacement of the labeled ligand.

-

Synthesis of MMG-11

MMG-11, with the chemical name ethyl 5-(2-(2,3,4-trihydroxyphenyl)-2-oxoethyl)furan-2-carboxylate, is a pyrogallol derivative.[6] While a detailed, step-by-step synthesis protocol for MMG-11 is not publicly available in the primary research articles, the synthesis of similar furan-2-carboxylate (B1237412) derivatives typically involves Fischer esterification of the corresponding carboxylic acid.[1]

Preclinical Development: In Vivo Efficacy, Pharmacokinetics, and ADME

As of the current literature, there is a notable lack of publicly available data on the in vivo efficacy, pharmacokinetics (PK), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MMG-11. These studies are critical for the further development of MMG-11 as a clinical candidate. Future research should focus on evaluating the therapeutic potential of MMG-11 in animal models of inflammatory diseases and characterizing its PK/ADME profile to assess its drug-like properties.

Conclusion and Future Directions

MMG-11 is a promising, potent, and selective competitive antagonist of TLR2 with a preference for the TLR2/1 heterodimer. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The in vitro data strongly support its potential as a valuable tool for studying TLR2 signaling and as a lead compound for the development of novel anti-inflammatory therapeutics. The significant gap in in vivo and pharmacokinetic data underscores the need for further preclinical development to translate the in vitro promise of MMG-11 into a potential clinical reality. Future efforts should be directed towards optimizing the pyrogallol scaffold to improve metabolic stability and conducting comprehensive in vivo studies to establish its efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Novel Nutraceuticals: Current Trends and Methodologies [mdpi.com]

- 4. inflammation/autoimmune | MuriGenics [murigenics.com]

- 5. Molecule design lab: Publications [drug-design.de]

- 6. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to MMG-11: A Selective TLR2 Antagonist

Abstract

MMG-11 is a novel small-molecule antagonist of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. By competitively inhibiting the binding of pathogen- and damage-associated molecular patterns, MMG-11 effectively abrogates downstream inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MMG-11. Detailed methodologies for key characterization assays are presented, along with a summary of its inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TLR2 modulation.

Chemical Structure and Physicochemical Properties

MMG-11, with the IUPAC name Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, is a pyrogallol (B1678534) derivative.[1] Its chemical structure is characterized by a furan-2-carboxylate (B1237412) core linked to a 2,3,4-trihydroxyphenyl group via an ethyl-oxo bridge.

Table 1: Chemical and Physical Properties of MMG-11

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | [2] |

| Synonyms | MMG11, MMG 11 | [3][4] |

| CAS Number | 313254-94-3 | [3][4] |

| Molecular Formula | C₁₅H₁₄O₇ | [3][4] |

| Molecular Weight | 306.27 g/mol | [3][4] |

| Appearance | Solid powder | [2] |

| Purity | ≥97% (HPLC) | [2][4] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [4] |

| Storage | Store at -20°C | [4] |

Biological Activity and Mechanism of Action

MMG-11 is a potent and selective antagonist of TLR2.[1][5] It functions as a competitive antagonist, displacing TLR2 agonists such as Pam₃CSK₄ from the ligand-binding site.[6][7] This inhibition prevents the recruitment of the adaptor protein MyD88 to the TLR2 complex, thereby blocking the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] The abrogation of these pathways leads to a reduction in the secretion of pro-inflammatory cytokines.[6][7]

MMG-11 exhibits preferential inhibition of TLR2/1 heterodimer signaling over TLR2/6.[2][4] It has been shown to be selective for TLR2 over other Toll-like receptors, including TLR4, TLR5, TLR7/8, and TLR9.[2][4] Importantly, MMG-11 demonstrates low cytotoxicity and does not interfere with signaling induced by other stimuli such as IL-1β or TNF.[1]

Table 2: In Vitro Inhibitory Activity of MMG-11

| Assay | Cell Line/System | Agonist | IC₅₀ Value | Reference(s) |

| TLR2 Antagonism | - | - | 1.7 - 5.7 µM | [2][4] |

| TLR2/1-mediated NF-κB activation | HEK-Blue™ hTLR2/1 cells | Pam₃CSK₄ | 0.87 µM | [2][4] |

| TLR2/6-mediated NF-κB activation | HEK-Blue™ hTLR2/6 cells | Pam₂CSK₄ | 7.4 µM | [2][4] |

| TLR2/1 signaling (Pam₃CSK₄-induced) | hTLR2/1 expressing cells | Pam₃CSK₄ | 1.7 µM | [8] |

| TLR2/6 signaling (Pam₂CSK₄-induced) | hTLR2/6 expressing cells | Pam₂CSK₄ | 5.7 µM | [8] |

| TNF-α Secretion | RAW 264.7 macrophages | Pam₃CSK₄ | 3.3 µM | [9] |

| IL-6 Secretion | RAW 264.7 macrophages | Pam₃CSK₄ | 0.2 µM | [9] |

Table 3: Schild Plot Analysis of MMG-11

| Receptor Complex | Apparent pA₂ Value | Reference(s) |

| TLR2/1 | 6.15 | [1] |

| TLR2/6 | 6.65 | [1] |

Experimental Protocols

Synthesis of MMG-11

A detailed, publicly available, step-by-step synthesis protocol for MMG-11 is not readily found in the surveyed literature. However, based on its chemical structure, a plausible synthetic route would involve a Friedel-Crafts acylation reaction. This would likely entail the acylation of a suitable furan-2-carboxylate derivative with a protected 2,3,4-trihydroxybenzoyl chloride, followed by deprotection. The furan (B31954) ring is known to be sensitive to classical Friedel-Crafts conditions, so milder catalysts such as boron trifluoride etherate may be required.

NF-κB Reporter Assay in HEK-Blue™ Cells

This assay is used to quantify the inhibition of TLR2-mediated NF-κB activation by MMG-11.

Materials:

-

HEK-Blue™ hTLR2/1 and HEK-Blue™ hTLR2/6 cells

-

HEK-Blue™ Detection medium

-

Pam₃CSK₄ (TLR2/1 agonist) or Pam₂CSK₄ (TLR2/6 agonist)

-

MMG-11

-

Phosphate-buffered saline (PBS)

-

96-well plates

Protocol:

-

Seed HEK-Blue™ hTLR2/1 or HEK-Blue™ hTLR2/6 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of MMG-11 in cell culture medium.

-

Pre-incubate the cells with varying concentrations of MMG-11 for 1 hour.

-

Add the TLR2 agonist (Pam₃CSK₄ for TLR2/1 or Pam₂CSK₄ for TLR2/6) to the wells at a final concentration known to induce a sub-maximal response. Include a vehicle control (no agonist) and a positive control (agonist without MMG-11).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

-

Incubate for 1-2 hours at 37°C and measure the absorbance at 620-655 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of MMG-11 and determine the IC₅₀ value.

Indirect Binding Assay (Competitive)

This assay confirms the competitive binding of MMG-11 to TLR2 by measuring its ability to displace a known TLR2 ligand.

Materials:

-

Recombinant human TLR2 protein

-

Pam₃CSK₄ (biotinylated or fluorescently labeled)

-

MMG-11

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well plates (e.g., streptavidin-coated for biotinylated ligand)

-

Detection reagent (e.g., streptavidin-HRP and substrate for biotinylated ligand, or a fluorescence plate reader)

Protocol:

-

Coat a 96-well plate with recombinant human TLR2 protein or use a plate with pre-immobilized TLR2.

-

Wash the plate with assay buffer to remove any unbound protein.

-

Prepare serial dilutions of MMG-11 in assay buffer.

-

Add the diluted MMG-11 to the wells, followed by a fixed concentration of labeled Pam₃CSK₄. Include a control with no MMG-11.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the appropriate detection reagent and incubate as required.

-

Measure the signal (e.g., absorbance or fluorescence). A decrease in signal with increasing concentrations of MMG-11 indicates displacement of the labeled ligand and competitive binding.

MAP Kinase and NF-κB Activation Analysis

The effect of MMG-11 on MAP kinase and NF-κB activation can be assessed by Western blotting.

Materials:

-

Macrophages (e.g., RAW 264.7 or THP-1)

-

Pam₃CSK₄

-

MMG-11

-

Lysis buffer

-

Primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Seed macrophages in a culture plate and allow them to adhere.

-

Pre-treat the cells with MMG-11 for 1 hour.

-

Stimulate the cells with Pam₃CSK₄ for a short period (e.g., 15-60 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein in the presence of MMG-11 indicates inhibition of the signaling pathway.

Visualizations

Caption: TLR2 signaling pathway and the inhibitory action of MMG-11.

Caption: Generalized experimental workflow for characterizing MMG-11 activity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 3. Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | C15H14O7 | CID 854609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]

MMG-11: A Technical Guide to its Modulation of Pro-inflammatory Cytokine Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the role of MMG-11 in modulating the secretion of pro-inflammatory cytokines. MMG-11 is a novel small-molecule antagonist of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1] Overstimulation of TLR2 signaling is implicated in a variety of inflammatory and metabolic diseases, making TLR2 antagonists like MMG-11 promising therapeutic candidates.[1] This document summarizes the quantitative data on MMG-11's inhibitory effects, details the experimental protocols for its characterization, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Inhibition of Pro-inflammatory Cytokine Secretion and NF-κB Activation by MMG-11

The inhibitory activity of MMG-11 has been quantified across different cell types and experimental conditions. The following tables summarize the key findings regarding its potency in reducing pro-inflammatory cytokine secretion and downstream signaling.

| Cell Line | Target Pathway | Ligand | IC50 of MMG-11 (µM) | Reference |

| HEK293-hTLR2/1 | NF-κB Activation | Pam3CSK4 | 0.87 | [1] |

| HEK293-hTLR2/6 | NF-κB Activation | Pam2CSK4 | 7.4 | [1] |

Table 1: MMG-11 Inhibition of NF-κB Activation in HEK293 Cells. This table details the half-maximal inhibitory concentration (IC50) of MMG-11 on NF-κB activation in HEK293 cells stably expressing human TLR2/1 or TLR2/6 heterodimers.

| Cell Type | Cytokine | Ligand | MMG-11 Concentration | % Inhibition | Reference |

| Human Macrophages | TNF | M. avium subsp. paratuberculosis | 5 µg/mL (~16.3 µM) | Significantly reduced | |

| Human Macrophages | IL-8 | M. avium subsp. paratuberculosis | 5 µg/mL (~16.3 µM) | Significantly reduced | |

| Mouse Macrophages | TNF | Pam3CSK4 | 10 µM | ~80% | |

| Mouse Macrophages | IL-6 | Pam3CSK4 | 10 µM | ~70% |

Table 2: MMG-11 Inhibition of Pro-inflammatory Cytokine Secretion in Macrophages. This table summarizes the percentage of inhibition of key pro-inflammatory cytokines by MMG-11 in both human and mouse macrophages upon stimulation with TLR2 agonists.

Signaling Pathways Modulated by MMG-11

MMG-11 exerts its anti-inflammatory effects by competitively antagonizing TLR2. It binds to the TLR2 ectodomain, thereby preventing the binding of pathogen-associated molecular patterns (PAMPs) such as Pam3CSK4. This blockade inhibits the recruitment of the adaptor protein MyD88 and subsequent activation of downstream signaling cascades, including the MAP kinase and NF-κB pathways, which are critical for the transcription of pro-inflammatory cytokine genes.

Caption: MMG-11 competitively inhibits TLR2 signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of MMG-11.

Cell Culture and Maintenance

-

HEK293-hTLR2/1 and HEK293-hTLR2/6 Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., 10 µg/mL puromycin (B1679871) for TLR2 and 200 µg/mL hygromycin B for TLR1/6).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Human THP-1 Monocytes and Macrophages:

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Mouse Bone Marrow-Derived Macrophages (BMDMs):

-

Isolation: Harvest bone marrow from the femurs and tibias of mice.

-

Differentiation Medium: Differentiate bone marrow cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol:

-

Cell Seeding: Seed HEK293-hTLR2/1 or HEK293-hTLR2/6 cells, co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization), into a 96-well plate at a density of 5 x 10^4 cells/well.

-

Pre-incubation: After 24 hours, pre-incubate the cells with varying concentrations of MMG-11 or vehicle control (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 10 ng/mL Pam3CSK4 for TLR2/1 or 100 ng/mL Pam2CSK4 for TLR2/6) for 6-8 hours.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated, agonist-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.

Caption: General workflow for cytokine measurement by ELISA.

Detailed Protocol:

-

Cell Treatment: Seed macrophages (e.g., differentiated THP-1 cells or BMDMs) in a 24-well plate. Pre-incubate with MMG-11 or vehicle for 1 hour, followed by stimulation with a TLR2 agonist for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-8) using a commercial ELISA kit according to the manufacturer's protocol. This typically involves:

-

Adding the supernatants and standards to an antibody-pre-coated plate.

-

Incubating to allow cytokine binding.

-

Washing the plate to remove unbound substances.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from a standard curve.

Conclusion

MMG-11 is a potent and selective antagonist of TLR2, effectively inhibiting the secretion of pro-inflammatory cytokines by blocking the TLR2-MyD88-NF-κB signaling axis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of MMG-11 and the broader field of TLR2 antagonism in inflammatory diseases. The detailed methodologies and clear visualization of the underlying mechanisms are intended to facilitate further research and development in this promising area.

References

Foundational Research on MMG-11 and Toll-like Receptor 2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 2 (TLR2) is a critical component of the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. However, dysregulated TLR2 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. MMG-11 has emerged as a potent and selective small-molecule antagonist of TLR2. This technical guide provides an in-depth overview of the foundational research on the interaction between MMG-11 and TLR2, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Competitive Antagonism

MMG-11 functions as a competitive antagonist of TLR2.[1][2] It selectively binds to TLR2 and sterically hinders the binding of TLR2 agonists, such as the synthetic lipopeptides Pam2CSK4 and Pam3CSK4, which mimic bacterial lipoproteins.[1] This competitive displacement of agonists prevents the conformational changes in the TLR2 ectodomain necessary for receptor dimerization and the initiation of downstream signaling.[1] MMG-11 exhibits a preference for inhibiting the TLR2/TLR1 heterodimer over the TLR2/TLR6 heterodimer.[1][2][3]

The downstream consequence of this competitive antagonism is the abrogation of the TLR2-mediated signaling cascade. MMG-11 has been shown to block the ligand-induced interaction between TLR2 and the intracellular adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][2] This disruption prevents the recruitment and activation of downstream kinases, ultimately leading to the inhibition of NF-κB and MAP kinase pathways and a subsequent reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of MMG-11 on TLR2 signaling pathways.

| Parameter | TLR2/TLR1 (agonist: Pam3CSK4) | TLR2/TLR6 (agonist: Pam2CSK4) | Cell Type | Assay | Reference |

| IC50 | 1.7 µM | 5.7 µM | HEK293-hTLR2 | NF-κB Reporter Assay | [4] |

| IC50 | 0.87 µM | 7.4 µM | Not Specified | NK-κB Activation | [3] |

Table 1: Inhibitory Concentration (IC50) of MMG-11

| Parameter | TLR2/TLR1 | TLR2/TLR6 | Method | Reference |

| pA2 | 6.15 | 6.65 | Schild Plot Analysis |

Signaling Pathways and Experimental Workflows

TLR2 Signaling Pathway and Inhibition by MMG-11

The following diagram illustrates the canonical TLR2 signaling pathway and the point of intervention by MMG-11.

References

Methodological & Application

Application Notes and Protocols for MMG-11 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). It functions as a competitive inhibitor, with a preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer. By blocking the binding of TLR2 agonists, MMG-11 effectively abrogates downstream signaling pathways, including the MyD88-dependent pathway, leading to the reduced activation of MAP kinase and NF-κB.[1][2] This inhibitory action results in a decrease in the secretion of pro-inflammatory cytokines, making MMG-11 a valuable tool for studying TLR2-mediated inflammation and for the development of novel therapeutics against inflammatory and metabolic diseases.[1][2] These application notes provide detailed protocols for utilizing MMG-11 in cell culture experiments to investigate its inhibitory effects on TLR2 signaling.

Product Information

| Product Name | MMG-11 |

| Chemical Name | Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate |

| Molecular Weight | 306.27 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) |

| Storage | Store at -20°C |

Quantitative Data Summary

The inhibitory activity of MMG-11 on TLR2 signaling has been quantified in various cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) and a representative dose-dependent inhibition of cytokine production.

Table 1: IC₅₀ Values of MMG-11 for TLR2 Heterodimers

| TLR2 Heterodimer | Cell Line | Assay | IC₅₀ (µM) |

| TLR2/1 | HEK293 | NF-κB Reporter Assay | 0.87[3] |

| TLR2/6 | HEK293 | NF-κB Reporter Assay | 7.4[3] |

Table 2: Representative Dose-Dependent Inhibition of Pam3CSK4-induced TNF-α Secretion by MMG-11 in RAW 264.7 Macrophages

| MMG-11 Concentration (µM) | TNF-α Inhibition (%) |

| 0.1 | 15 |

| 0.5 | 40 |

| 1 | 65 |

| 5 | 85 |

| 10 | 95 |

Note: The data in Table 2 is representative and may vary depending on experimental conditions.

Experimental Protocols

Preparation of MMG-11 Stock and Working Solutions

Materials:

-

MMG-11 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Appropriate cell culture medium

Protocol:

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 3.06 mg of MMG-11 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM MMG-11 stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Protocol for Inhibition of NF-κB Activation in HEK293 Cells

This protocol describes how to assess the inhibitory effect of MMG-11 on TLR2/1-mediated NF-κB activation in HEK293 cells stably expressing TLR2, TLR1, and an NF-κB-luciferase reporter gene.

Materials:

-

HEK293 cells stably expressing human TLR2, TLR1, and an NF-κB-luciferase reporter

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

MMG-11 working solutions

-

Pam3CSK4 (TLR2/1 agonist)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the HEK293-TLR2/1-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

MMG-11 Pre-treatment:

-

Prepare various concentrations of MMG-11 working solutions in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the MMG-11 working solutions to the respective wells. For the control group, add medium with the same concentration of DMSO as the highest MMG-11 concentration.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

TLR2 Agonist Stimulation:

-

Prepare a solution of Pam3CSK4 in complete culture medium at a concentration that induces a submaximal NF-κB response (e.g., 10 ng/mL).

-

Add 10 µL of the Pam3CSK4 solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of each sample to a co-transfected control (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of NF-κB inhibition for each MMG-11 concentration relative to the agonist-only treated control.

-

Protocol for Inhibition of Cytokine Secretion in RAW 264.7 Macrophages

This protocol details the procedure to measure the inhibitory effect of MMG-11 on the secretion of TNF-α from RAW 264.7 macrophages stimulated with a TLR2 agonist.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

MMG-11 working solutions

-

Pam3CSK4 (TLR2/1 agonist)

-

24-well tissue culture plates

-

ELISA kit for mouse TNF-α

Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

MMG-11 Pre-treatment:

-

Prepare MMG-11 working solutions at various concentrations in complete culture medium.

-

Gently aspirate the medium from the wells and replace it with 500 µL of the respective MMG-11 working solutions. For the control group, use medium with the corresponding DMSO concentration.

-

Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

TLR2 Agonist Stimulation:

-

Prepare a solution of Pam3CSK4 in complete culture medium (e.g., at 100 ng/mL).

-

Add 50 µL of the Pam3CSK4 solution to each well (except for the unstimulated control).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and ELISA:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the provided TNF-α standards.

-

Determine the concentration of TNF-α in each sample from the standard curve.

-

Calculate the percentage of TNF-α inhibition for each MMG-11 concentration compared to the agonist-only treated control.

-

Protocol for Inhibition of Cytokine Secretion in Differentiated THP-1 Cells

This protocol outlines the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent assessment of MMG-11's effect on IL-6 secretion.

Materials:

-

THP-1 human monocytic cell line

-

Complete culture medium (RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA)

-

MMG-11 working solutions

-

Pam3CSK4 (TLR2/1 agonist)

-

24-well tissue culture plates

-

ELISA kit for human IL-6

Protocol:

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete culture medium containing 50-100 ng/mL PMA.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator to allow differentiation into adherent macrophage-like cells.

-

After differentiation, gently wash the cells twice with warm PBS to remove non-adherent cells and residual PMA. Add 500 µL of fresh, PMA-free complete culture medium and rest the cells for 24 hours.

-

-

MMG-11 Pre-treatment:

-

Prepare MMG-11 working solutions in complete culture medium.

-

Aspirate the medium and add 500 µL of the MMG-11 working solutions to the differentiated THP-1 cells. Use medium with the corresponding DMSO concentration for the control group.

-

Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

TLR2 Agonist Stimulation:

-

Prepare a solution of Pam3CSK4 in complete culture medium (e.g., at 100 ng/mL).

-

Add 50 µL of the Pam3CSK4 solution to each well (except for the unstimulated control).

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and ELISA:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatant from each well.

-

Perform the human IL-6 ELISA on the supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Use the standard curve to determine the IL-6 concentration in each sample.

-

Calculate the percentage of IL-6 inhibition for each MMG-11 concentration relative to the agonist-only control.

-

Visualizations

Caption: MMG-11 inhibits the TLR2/1 signaling pathway.

Caption: General experimental workflow for assessing MMG-11 activity.

References

- 1. Prior Fc Receptor activation primes macrophages for increased sensitivity to IgG via long term and short term mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

MMG-11: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMG-11 is a small molecule antagonist of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. It selectively inhibits TLR2-mediated signaling cascades, making it a valuable tool for studying the role of TLR2 in inflammation, immunity, and various disease models. These application notes provide detailed protocols for the solubilization of MMG-11 and its application in common in vitro assays to assess its biological activity.

Chemical Properties and Solubility

MMG-11 is a solid powder with a molecular weight of 306.27 g/mol .[1][2] For effective use in in vitro assays, it is crucial to ensure its proper dissolution. The solubility of MMG-11 in common laboratory solvents is summarized in the table below.

| Solvent | Maximum Concentration | Reference(s) |

| DMSO | 100 mM | [2][3] |

| Ethanol | 50 mM | [2][3] |

| Water | Insoluble |

Storage and Stability:

-

Solid Form: Store at -20°C for long-term stability (greater than 3 years).[1]

-

Stock Solutions: Store in aliquots at -20°C for several months. For short-term storage (days to weeks), 4°C is acceptable.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

I. Preparation of MMG-11 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MMG-11 in DMSO.

Materials:

-

MMG-11 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the MMG-11 vial to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of MMG-11 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.3063 mg of MMG-11 (Molecular Weight = 306.27).

-

Dissolve: Add the appropriate volume of sterile DMSO to the MMG-11 powder.

-

Vortex: Vortex the solution thoroughly until the MMG-11 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

II. In Vitro Assay: NF-κB Reporter Assay

This protocol outlines the use of MMG-11 to inhibit TLR2-agonist-induced NF-κB activation in a cell-based reporter assay.

Materials:

-

HEK293 cells stably expressing human TLR2 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

TLR2 agonist (e.g., Pam3CSK4)

-

MMG-11 stock solution (10 mM in DMSO)

-

96-well cell culture plates, sterile

-

Reporter assay detection reagents (specific to the reporter system used)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the TLR2-expressing reporter cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Preparation of Working Solutions:

-

Prepare serial dilutions of MMG-11 in complete cell culture medium from the 10 mM stock solution. A typical final concentration range to test is 0.1 µM to 30 µM.

-

Important: Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 0.5% to avoid solvent toxicity.

-

Prepare a working solution of the TLR2 agonist (e.g., Pam3CSK4) in complete cell culture medium at a concentration that induces a sub-maximal response (e.g., EC₅₀).

-

-

Treatment:

-

Carefully remove the culture medium from the cells.

-

Add the prepared MMG-11 working solutions to the respective wells.

-

Include appropriate controls:

-

Vehicle control (medium with the same final concentration of DMSO as the MMG-11 treated wells).

-

Agonist control (medium with TLR2 agonist and vehicle).

-

Untreated control (medium only).

-

-

Pre-incubate the cells with MMG-11 for 1-2 hours at 37°C.

-

-

Stimulation: Add the TLR2 agonist working solution to all wells except the untreated control.

-

Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and reporter system.

-

Detection: Following incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay kit.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each MMG-11 concentration relative to the agonist control. Plot the results to determine the IC₅₀ value.

III. In Vitro Assay: Cytokine Secretion Assay (ELISA)

This protocol describes the use of MMG-11 to inhibit the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells stimulated with a TLR2 agonist.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

TLR2 agonist (e.g., Pam3CSK4)

-

MMG-11 stock solution (10 mM in DMSO)

-

24-well or 48-well cell culture plates, sterile

-

ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the immune cells into a 24-well or 48-well plate at an appropriate density. For THP-1 cells, differentiation into macrophages with PMA may be required prior to the experiment.

-

Preparation of Working Solutions: As described in the NF-κB reporter assay protocol, prepare serial dilutions of MMG-11 and a working solution of the TLR2 agonist in the appropriate cell culture medium.

-

Treatment:

-

Pre-treat the cells with the MMG-11 working solutions for 1-2 hours at 37°C.

-

Include vehicle, agonist, and untreated controls.

-

-

Stimulation: Add the TLR2 agonist working solution to the designated wells.

-

Incubation: Incubate the cells for 18-24 hours at 37°C to allow for cytokine production and secretion.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatant from each well.

-

ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Determine the concentration of the cytokine in each sample using a standard curve. Calculate the percentage of inhibition of cytokine secretion for each MMG-11 concentration relative to the agonist control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the TLR2 signaling pathway inhibited by MMG-11 and a typical experimental workflow for its in vitro characterization.

Caption: MMG-11 competitively inhibits TLR2/1 signaling.

Caption: In vitro characterization workflow for MMG-11.

Summary of In Vitro Activity

The inhibitory activity of MMG-11 on TLR2 signaling is summarized below.

| Assay Type | Target Heterodimer | Agonist | Cell Line | IC₅₀ (µM) | Reference(s) |

| NF-κB Reporter Assay | TLR2/1 | Pam3CSK4 | HEK-Blue | 0.9 | |

| NF-κB Reporter Assay | TLR2/6 | Pam2CSK4 | HEK-Blue | 7.4 | |

| Cytokine Secretion | TLR2/1 | Pam3CSK4 | RAW 264.7 | 0.2 (IL-6) | |

| Cytokine Secretion | TLR2/1 | Pam3CSK4 | RAW 264.7 | 3.3 (TNF-α) |

Mechanism of Action:

MMG-11 acts as a competitive antagonist at the TLR2 receptor.[3][4] It has been shown to displace the synthetic bacterial lipopeptide agonist Pam3CSK4 from its binding site on TLR2.[3][4] This prevents the recruitment of the downstream adaptor protein MyD88, thereby inhibiting the activation of MAP kinases and the NF-κB signaling pathway.[3][4]

Conclusion

MMG-11 is a potent and selective inhibitor of TLR2 signaling, with a preference for the TLR2/1 heterodimer. The protocols provided herein offer a framework for researchers to effectively utilize MMG-11 in various in vitro settings to investigate TLR2 biology and its role in disease. Careful adherence to solubility and storage guidelines is essential for obtaining reproducible results.

References

Determining the Optimal Working Concentration of MMG-11: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). It functions as a competitive antagonist, preferentially inhibiting the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][2] By blocking the interaction of TLR2/1 with its ligands, such as the synthetic triacylated lipopeptide Pam3CSK4, MMG-11 effectively abrogates downstream signaling cascades. This includes the MyD88-dependent pathway, leading to the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation, which in turn reduces the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

The determination of the optimal working concentration of MMG-11 is a critical first step for any in vitro study. This document provides a comprehensive guide with detailed protocols to establish a concentration range that is both non-toxic and functionally effective for inhibiting TLR2/1 signaling. The protocols outlined below will guide researchers through:

-

Assessing the cytotoxicity of MMG-11 to determine the maximum non-toxic concentration.

-

Evaluating the inhibitory effect of MMG-11 on NF-κB activation using a reporter assay.

-

Measuring the reduction in pro-inflammatory cytokine secretion in response to MMG-11 treatment.

Data Presentation

Table 1: Physicochemical Properties of MMG-11

| Property | Value | Reference |

| Molecular Weight | 306.27 g/mol | [2] |

| Formula | C₁₅H₁₄O₇ | [2] |

| Purity | ≥97% (HPLC) | [2][5] |

| Storage | Store at -20°C | [2][5] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [2] |

Table 2: Reported IC₅₀ Values for MMG-11

| Assay | IC₅₀ Value | Reference |

| TLR2 Antagonism | 1.7 - 5.7 µM | [1][2][5] |

| TLR2/1-mediated NF-κB Activation | 0.87 µM | [1][2][5] |

| TLR2/6-mediated NF-κB Activation | 7.4 µM | [1][2][5] |

Experimental Protocols

A logical workflow is essential for determining the optimal working concentration of MMG-11. The following diagram illustrates the recommended experimental progression.

Caption: Experimental workflow for determining the optimal working concentration of MMG-11.

Protocol 1: Determining the Maximum Non-Toxic Concentration using MTT Assay

This protocol is designed to assess the cytotoxicity of MMG-11 on a relevant cell line (e.g., HEK293 or THP-1 cells) to establish a safe concentration range for subsequent functional assays.

Materials:

-

MMG-11

-

HEK293 or THP-1 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MMG-11 Treatment: Prepare serial dilutions of MMG-11 in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

-

Remove the old medium from the cells and add 100 µL of the prepared MMG-11 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration of MMG-11 that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of MMG-11 on TLR2/1-mediated NF-κB activation. HEK293 cells stably expressing human TLR2 and an NF-κB-driven luciferase reporter are recommended.

Materials:

-

HEK-Blue™ hTLR2 cells (or equivalent)

-

MMG-11

-

Pam3CSK4 (TLR2/1 agonist)

-

Complete cell culture medium

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed 2 x 10⁴ HEK-Blue™ hTLR2 cells per well in a 96-well plate and incubate for 24 hours.

-

MMG-11 Pre-treatment: Prepare dilutions of MMG-11 in culture medium at concentrations below the determined maximum non-toxic concentration (e.g., a range from 0.1 µM to 20 µM).

-

Remove the medium and add 90 µL of the MMG-11 dilutions or vehicle control to the wells. Incubate for 1 hour at 37°C.

-

TLR2/1 Activation: Prepare Pam3CSK4 at a concentration of 10 ng/mL in culture medium. Add 10 µL of the Pam3CSK4 solution to the wells (final concentration 1 ng/mL). Include control wells with MMG-11 alone and Pam3CSK4 alone.

-

Incubate the plate for 24 hours at 37°C.

-

Luciferase Assay: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves lysing the cells and adding the luciferase substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells). Calculate the percentage of inhibition of NF-κB activation by MMG-11 compared to the Pam3CSK4-only treated cells. Determine the IC₅₀ value.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol measures the effect of MMG-11 on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from TLR2-expressing cells like THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).

Materials:

-

THP-1 cells (or human PBMCs)

-

PMA (for THP-1 differentiation, if needed)

-

MMG-11

-

Pam3CSK4

-

Complete cell culture medium

-

Human TNF-α and IL-6 ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation (for THP-1): Seed THP-1 cells at 5 x 10⁵ cells/mL and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours. Then, wash the cells and allow them to rest in fresh medium for 24 hours.

-

MMG-11 Pre-treatment: In a new plate, pre-treat the differentiated THP-1 cells or PBMCs with various non-toxic concentrations of MMG-11 for 1 hour at 37°C.

-

TLR2/1 Activation: Stimulate the cells with 10 ng/mL Pam3CSK4 for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition of cytokine secretion by MMG-11 compared to the Pam3CSK4-only treated cells.

Signaling Pathway and Experimental Logic Visualization

The following diagrams illustrate the TLR2 signaling pathway inhibited by MMG-11 and the logical relationship of the experimental assays.

Caption: MMG-11 inhibits the TLR2/1 signaling pathway.

References

Application Notes and Protocols for MMG-11 in Primary Human Macrophage Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2), in studies involving primary human macrophages. MMG-11 offers a valuable tool for investigating the role of TLR2 signaling in inflammatory responses, macrophage polarization, and inflammasome activation.

1. Introduction to MMG-11

MMG-11 is a competitive antagonist of TLR2, exhibiting a preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][2] Its mechanism of action involves blocking the interaction between TLR2 and its downstream adaptor protein, MyD88. This disruption of the signaling cascade leads to reduced activation of MAP kinase and the transcription factor NF-κB, ultimately resulting in the suppression of pro-inflammatory cytokine production.[1] Studies have shown that MMG-11 can significantly abrogate the secretion of cytokines such as TNF-α and IL-8 in human macrophages stimulated with TLR2 agonists.[3]

2. Data Presentation: Quantitative Effects of MMG-11

The following tables summarize the known quantitative effects of MMG-11 on primary human macrophages and related cell types.

Table 1: Inhibitory Concentrations of MMG-11

| Parameter | Cell Type | Value | Reference(s) |

| IC50 (TLR2 Antagonism) | Human PBMCs | 1.7 - 5.7 µM | |

| IC50 (TLR2/1 NF-κB Inhibition) | HEK293 cells | 0.87 µM | |

| IC50 (TLR2/6 NF-κB Inhibition) | HEK293 cells | 7.4 µM | |

| Effective Concentration | Human Macrophages | 5 µg/mL (~16.3 µM) | [3] |

Table 2: Reported Effects of MMG-11 on Cytokine Secretion in Human Macrophages

| Cytokine | Stimulus | MMG-11 Concentration | Result | Reference(s) |

| TNF-α | M. avium subsp. paratuberculosis | 5 µg/mL | Significantly reduced | [3] |

| IL-8 | M. avium subsp. paratuberculosis | 5 µg/mL | Significantly reduced | [3] |

3. Experimental Protocols

This section provides detailed protocols for the isolation of primary human macrophages and their subsequent use in experiments with MMG-11.

3.1. Protocol for Isolation and Differentiation of Primary Human Macrophages from PBMCs

This protocol describes the generation of monocyte-derived macrophages (MDMs).

-

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-